cyclopropyl(4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride
CAS No.: 2649073-81-2
Cat. No.: VC11636811
Molecular Formula: C7H15Cl2N3
Molecular Weight: 212.12 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2649073-81-2 |
|---|---|
| Molecular Formula | C7H15Cl2N3 |
| Molecular Weight | 212.12 g/mol |
| IUPAC Name | cyclopropyl(4,5-dihydro-1H-imidazol-2-yl)methanamine;dihydrochloride |
| Standard InChI | InChI=1S/C7H13N3.2ClH/c8-6(5-1-2-5)7-9-3-4-10-7;;/h5-6H,1-4,8H2,(H,9,10);2*1H |
| Standard InChI Key | ORHXBQPSVGUKIB-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1C(C2=NCCN2)N.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Cyclopropyl(4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride (PubChem CID: 132308324 ) is derived from its free base (PubChem CID: 132308325 ) through protonation with hydrochloric acid. The molecular formula of the dihydrochloride salt is C₇H₁₃N₃·2HCl, corresponding to a molecular weight of 212.12 g/mol . Its IUPAC name, cyclopropyl(4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride, reflects the presence of a cyclopropyl group attached to a methanamine backbone, which is further substituted with a 4,5-dihydroimidazol-2-yl ring .
Table 1: Key Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₃N₃·2HCl | |
| Molecular Weight | 212.12 g/mol | |
| Parent Compound CID | 132308325 | |
| SMILES Notation | C1CC1C(C2=NCCN2)N.Cl.Cl | |
| InChIKey | IMKSXUQEGCJJRT-UHFFFAOYSA-N |
Synthesis and Derivative Formation
Derivative Optimization
The dihydrochloride form improves aqueous solubility, a critical factor for bioavailability in pharmacological studies. Similar compounds, such as (4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride (CID: 12621845 ), demonstrate that salt formation is a standard strategy to enhance physicochemical properties without altering the core pharmacophore .
Physicochemical Properties
Computed Descriptors
PubChem-derived computed properties highlight key characteristics influencing drug-likeness:
Table 2: Physicochemical Profile
| Property | Value | Source |
|---|---|---|
| XLogP3-AA | -0.9 | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Topological Polar Surface Area | 50.4 Ų | |
| Rotatable Bond Count | 2 |
The negative XLogP3-AA value (-0.9 ) suggests moderate hydrophilicity, consistent with the dihydrochloride salt’s enhanced solubility. The polar surface area (50.4 Ų ) indicates potential membrane permeability challenges, typical of compounds with multiple hydrogen-bonding groups.
Applications in Research
Medicinal Chemistry
This compound serves as a scaffold for developing imidazoline receptor agonists/antagonists. Its cyclopropane ring could be leveraged to study strain-induced reactivity in drug-target interactions .
Chemical Biology
As a dihydrochloride salt, it is amenable to high-throughput screening in aqueous assays, facilitating hit identification in drug discovery pipelines .
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